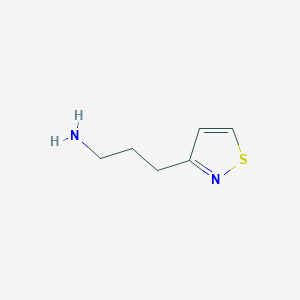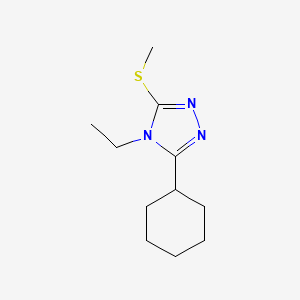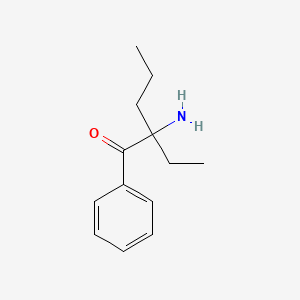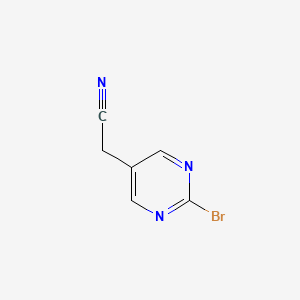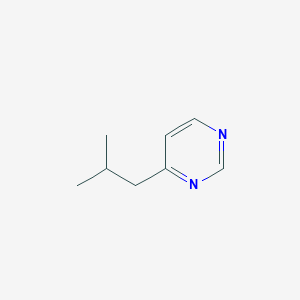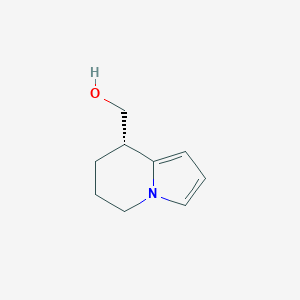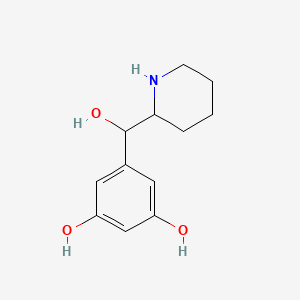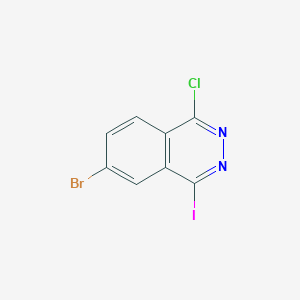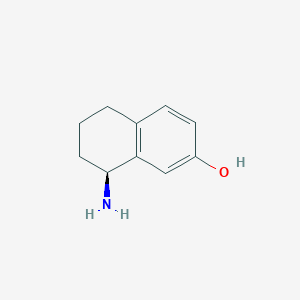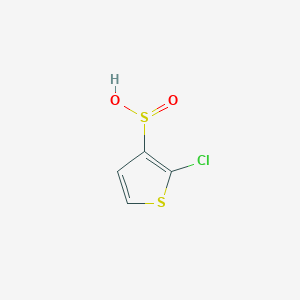![molecular formula C20H16NO2PS2 B13107074 ((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13107074.png)
((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide is a complex organic compound with the molecular formula C20H16NO2PS2 and a molecular weight of 397.45 . This compound is characterized by the presence of a benzo[d]thiazole ring, a sulfinyl group, and a diphenylphosphine oxide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide involves multiple steps. One common synthetic route includes the reaction of benzo[d]thiazole with a sulfinylating agent to introduce the sulfinyl group. This intermediate is then reacted with diphenylphosphine oxide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to form a sulfide derivative.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfone, sulfide, and substituted benzo[d]thiazole derivatives.
Scientific Research Applications
((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with biological macromolecules, while the sulfinyl and diphenylphosphine oxide groups can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to ((Benzo[d]thiazol-2-ylsulfinyl)methyl)diphenylphosphine oxide include:
Benzo[d]thiazol-2-ylsulfinyl derivatives: These compounds share the benzo[d]thiazole and sulfinyl groups but differ in other substituents.
Diphenylphosphine oxide derivatives: These compounds contain the diphenylphosphine oxide moiety but have different functional groups attached. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16NO2PS2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(diphenylphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C20H16NO2PS2/c22-24(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-26(23)20-21-18-13-7-8-14-19(18)25-20/h1-14H,15H2 |
InChI Key |
MXJJHCFXGVXYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CS(=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



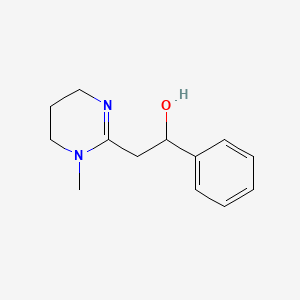
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)
